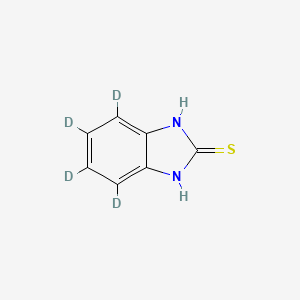

2-Benzimidazolethiol-d4

Description

BenchChem offers high-quality 2-Benzimidazolethiol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzimidazolethiol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYGUUIMTVXNW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662069 | |

| Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931581-17-8 | |

| Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzimidazolethiol-d4: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 2-Benzimidazolethiol-d4. This deuterated analog of 2-mercaptobenzimidazole (B194830) is a valuable tool in various research and development settings, particularly in pharmacokinetic studies and as an internal standard for analytical applications.

Core Chemical Properties

2-Benzimidazolethiol-d4, also known as 2-Mercaptobenzimidazole-d4, is a stable, isotopically labeled form of 2-mercaptobenzimidazole where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, a key feature for its use in mass spectrometry-based assays.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂D₄N₂S | [1] |

| Molecular Weight | 154.23 g/mol | [1] |

| Exact Mass | 154.0503 u | [1] |

| CAS Number | 931581-17-8 | [2] |

| Synonyms | 2-Mercaptobenzimidazole-4,5,6,7-d4, Benzimidazole-2-thiol-d4, o-Phenylenethiourea-d4 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | |

| Isotopic Enrichment | ≥98 atom % D | [2] |

Synthesis and Characterization

The synthesis of 2-Benzimidazolethiol-d4 typically involves the reaction of deuterated o-phenylenediamine (B120857) with a source of a thiocarbonyl group. While specific protocols for the deuterated version are not readily published, established methods for the synthesis of 2-mercaptobenzimidazole can be adapted.[3][4][5][6]

General Synthetic Approach

A common and adaptable method involves the reaction of o-phenylenediamine-d4 with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

References

- 1. 2-Mercaptobenzimidazole-4,5,6,7-d4 | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. derpharmachemica.com [derpharmachemica.com]

Synthesis of Deuterated 2-Benzimidazolethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated 2-Benzimidazolethiol, a molecule of interest for various applications in pharmaceutical and materials science. The introduction of deuterium (B1214612) can significantly alter the physicochemical and metabolic properties of the parent molecule, making its deuterated analogue a valuable tool in drug development and mechanistic studies. This document outlines two primary synthetic strategies for deuterium incorporation, provides detailed experimental protocols, and describes the necessary analytical techniques for characterization.

Introduction to Deuteration Strategies

The synthesis of deuterated 2-Benzimidazolethiol can be approached through two main pathways:

-

Hydrogen-Deuterium Exchange (H/D Exchange): This "late-stage" deuteration method involves the replacement of hydrogen atoms with deuterium on the pre-synthesized 2-Benzimidazolethiol molecule. This can be achieved under acidic, basic, or microwave-assisted conditions. The primary advantage of this method is the use of readily available non-deuterated starting materials.

-

Synthesis from Deuterated Precursors: This "de novo" synthesis involves building the 2-Benzimidazolethiol molecule from starting materials that already contain deuterium at the desired positions. This method offers precise control over the location of deuterium incorporation.

This guide will focus on a plausible and detailed experimental protocol for the acid-catalyzed hydrogen-deuterium exchange method, as it represents a more accessible route for many research laboratories. A general protocol for synthesis from a deuterated precursor will also be presented.

Experimental Protocols

Method 1: Acid-Catalyzed Hydrogen-Deuterium Exchange

This protocol describes the deuteration of the aromatic protons of 2-Benzimidazolethiol via acid-catalyzed hydrogen-deuterium exchange.

Materials:

-

2-Benzimidazolethiol

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Benzimidazolethiol (1.0 g, 6.66 mmol) in deuterium oxide (20 mL).

-

Acidification: Slowly add deuterated sulfuric acid (0.5 mL) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain the reflux for 24 hours.

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the portion-wise addition of anhydrous sodium carbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude deuterated 2-Benzimidazolethiol can be further purified by recrystallization from an ethanol (B145695)/water mixture to yield the final product.

Method 2: Synthesis from Deuterated o-Phenylenediamine (General Protocol)

This method involves the condensation of a deuterated precursor, o-phenylenediamine-d₄, with carbon disulfide.

Materials:

-

o-Phenylenediamine-d₄

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Water

-

Acetic acid

-

Standard organic synthesis glassware

Procedure:

-

Reaction of o-Phenylenediamine-d₄: A mixture of o-phenylenediamine-d₄, potassium hydroxide, and carbon disulfide in a mixture of ethanol and water is heated under reflux.

-

Work-up: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of acetic acid.

-

Purification: The resulting solid is collected by filtration, washed with water, and can be recrystallized to afford deuterated 2-Benzimidazolethiol.

Characterization of Deuterated 2-Benzimidazolethiol

The successful incorporation of deuterium and the purity of the final product must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most direct evidence of deuteration is the disappearance or significant reduction in the intensity of the proton signals corresponding to the positions where deuterium has been incorporated. For 2-Benzimidazolethiol, this would be observed in the aromatic region of the spectrum.

-

¹³C NMR: Carbon atoms attached to deuterium will exhibit a characteristic multiplet (typically a triplet for a C-D bond) in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. A slight upfield shift of the carbon signal may also be observed.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their chemical environment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular weight of the deuterated compound and quantifying the extent of deuterium incorporation. The mass of the deuterated product will be higher than the non-deuterated compound by the number of deuterium atoms incorporated. Analysis of the isotopic distribution of the molecular ion peak allows for the calculation of the percentage of deuterium incorporation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of deuterated 2-Benzimidazolethiol. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Reaction Parameters and Expected Yield for Acid-Catalyzed H/D Exchange

| Parameter | Value |

| Starting Material | 2-Benzimidazolethiol |

| Deuterating Agent | D₂O / D₂SO₄ |

| Reaction Time | 24 hours |

| Reaction Temperature | 100-110 °C |

| Expected Yield | 70-85% |

| Expected Deuterium Incorporation | >90% on aromatic positions |

Table 2: Expected Spectroscopic Data for Deuterated 2-Benzimidazolethiol (d₄-2-Benzimidazolethiol)

| Technique | Expected Observation |

| ¹H NMR | Disappearance or significant reduction of signals in the aromatic region (approx. 7.1-7.5 ppm). |

| ¹³C NMR | Appearance of triplets for the deuterated aromatic carbons, with potential slight upfield shifts. |

| HRMS (EI) | Molecular ion peak at m/z corresponding to C₇H₂D₄N₂S (e.g., ~154.06). |

Mandatory Visualizations

Caption: Workflow for the synthesis and characterization of deuterated 2-Benzimidazolethiol.

Caption: Simplified mechanism of acid-catalyzed hydrogen-deuterium exchange on the benzimidazole ring.

An In-depth Technical Guide to 2-Benzimidazolethiol-d4

This technical guide provides a comprehensive overview of 2-Benzimidazolethiol-d4, a deuterated isotopologue of the versatile heterocyclic compound 2-Benzimidazolethiol. Aimed at researchers, scientists, and professionals in drug development, this document details its molecular characteristics, synthesis, and known biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Core Molecular Data

Stable isotope-labeled compounds like 2-Benzimidazolethiol-d4 are invaluable tools in various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification. The incorporation of four deuterium (B1214612) atoms into the benzimidazole (B57391) ring provides a distinct mass shift, facilitating its differentiation from the endogenous, undeuterated form.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-Benzimidazolethiol-d4 | C₇H₂D₄N₂S | 154.23 |

| 2-Benzimidazolethiol | C₇H₆N₂S | 150.20[1][2] |

Synthesis of 2-Benzimidazolethiol and its Deuterated Analog

The synthesis of 2-Benzimidazolethiol is well-established, typically involving the condensation of o-phenylenediamine (B120857) with a carbon disulfide source. For the synthesis of 2-Benzimidazolethiol-d4, the general protocols can be adapted by utilizing a deuterated o-phenylenediamine precursor.

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole (B194830)

This protocol is adapted from a standard procedure and can be modified for the synthesis of the deuterated analog by starting with o-phenylenediamine-d4.

Materials:

-

o-Phenylenediamine (or o-phenylenediamine-d4)

-

Potassium hydroxide (B78521) (KOH)

-

Carbon disulfide (CS₂)

-

95% Ethanol

-

Water

-

Activated charcoal

-

Dilute acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 0.1 mole of o-phenylenediamine, 0.1 mole of potassium hydroxide, 100 mL of 95% ethanol, and 15 mL of water.

-

To this mixture, add 0.1 mole of carbon disulfide.

-

Heat the mixture under reflux for 3 hours.[3]

-

After reflux, cautiously add a small amount of activated charcoal to the hot mixture and continue to heat at reflux for an additional 10 minutes.

-

Filter the hot mixture to remove the charcoal.

-

Heat the filtrate to 60-70 °C and add 100 mL of warm water.

-

Acidify the solution with dilute acetic acid while stirring. The product will precipitate as crystals.

-

Cool the mixture to complete crystallization.

-

Collect the product by filtration, wash with cold water, and dry.

Biological Activity and Signaling Pathways

2-Mercaptobenzimidazole and its derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and notably, anticancer properties.

Anticancer Activity and Mechanism of Action

A primary mechanism of the anticancer action of 2-mercaptobenzimidazole derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Molecular docking studies have also suggested that derivatives of 2-mercaptobenzimidazole can act as potential anticancer agents by targeting the EGFR tyrosine kinase protein.[3][4] The binding of these compounds to the active site of EGFR can inhibit its signaling pathway, which is often dysregulated in cancer.

Furthermore, some benzimidazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2]

Antimicrobial Activity

Derivatives of 2-mercaptobenzimidazole have demonstrated efficacy against a range of bacterial and fungal strains. The mechanism of antimicrobial action is thought to involve the inhibition of essential enzymes or the disruption of cell membrane integrity.

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in turbidity (optical density) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.[5]

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

-

2-Benzimidazolethiol-d4 (test compound) dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Vehicle control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

On ice, prepare a solution of purified tubulin in G-PEM buffer.

-

In a pre-chilled 96-well plate, add the test compound at various concentrations. Include wells for the vehicle control and a positive control.

-

Initiate the polymerization by adding the tubulin solution to each well and immediately transferring the plate to a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes.

-

Analyze the data by plotting absorbance versus time. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

References

In-Depth Technical Guide to the Physical Characteristics of 2-Benzimidazolethiol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Benzimidazolethiol-d4, a deuterated analog of 2-Benzimidazolethiol. The information herein is intended to support research, development, and quality control activities involving this compound.

Data Presentation: Physical Characteristics

The physical properties of 2-Benzimidazolethiol-d4 are summarized in the table below. For comparative purposes, data for the non-deuterated form, 2-Benzimidazolethiol, is also included where available.

| Physical Characteristic | 2-Benzimidazolethiol-d4 | 2-Benzimidazolethiol (for comparison) |

| Chemical Formula | C₇H₂D₄N₂S | C₇H₆N₂S |

| Molecular Weight | 154.23 g/mol | 150.21 g/mol |

| Appearance | Off-white to pale yellow crystalline powder | Off-white to pale yellow crystalline powder.[1] |

| Melting Point | 275 - >300 °C | 300 - 304 °C.[1] |

| Boiling Point | Not experimentally determined | 270.6 ± 23.0 °C (Predicted) |

| Density | Not experimentally determined | 1.42 g/cm³ |

| Solubility | Soluble in Dichloromethane, Hexane, Methanol | Slightly soluble in water; Soluble in ethanol (B145695) and acetone.[1] |

| CAS Number | 1246816-47-8 | 583-39-1 |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of a solid organic compound like 2-Benzimidazolethiol-d4 are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Ensure the sample of 2-Benzimidazolethiol-d4 is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting). This range is the melting point of the sample.[1]

Determination of Solubility

Solubility provides insights into the polarity of the compound and is crucial for formulation and biological studies.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Weigh a precise amount of 2-Benzimidazolethiol-d4 (e.g., 1-5 mg) and place it into a clean, dry test tube.

-

Add a specific volume of the desired solvent (e.g., 1 mL of Dichloromethane, Hexane, or Methanol) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. If the solid has completely disappeared, it is considered soluble.

-

If the solid has not fully dissolved, the mixture can be gently warmed to assess for temperature-dependent solubility.

-

The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by adding known amounts of solute to a fixed volume of solvent until saturation is reached.

Determination of Density (for a Solid Powder)

The density of a powdered solid can be determined using a gas pycnometer or by liquid displacement if the solid is insoluble in the liquid.

Apparatus:

-

Gas pycnometer or a graduated cylinder and a compatible non-solvent liquid

-

Analytical balance

Procedure (using Liquid Displacement):

-

Weigh a known mass of 2-Benzimidazolethiol-d4 using an analytical balance.

-

Select a liquid in which the compound is known to be insoluble.

-

Add a known volume of this liquid to a graduated cylinder and record the initial volume (V₁).

-

Carefully add the weighed solid to the graduated cylinder, ensuring no liquid splashes out and that the solid is fully submerged.

-

Gently agitate to remove any trapped air bubbles.

-

Record the new volume (V₂). The volume of the solid is the difference between the final and initial volumes (V₂ - V₁).

-

Calculate the density using the formula: Density = Mass / (V₂ - V₁).

Mandatory Visualization

The following diagram illustrates a general workflow for the physical and chemical characterization of a new chemical entity such as 2-Benzimidazolethiol-d4.

References

Technical Guide: Solubility Profile of 2-Benzimidazolethiol-d4

This technical whitepaper provides a detailed overview of the solubility of 2-Benzimidazolethiol, targeting researchers, scientists, and professionals in drug development. The document outlines quantitative solubility in various organic solvents, details the experimental protocols for solubility determination and chemical synthesis, and includes visualizations for key processes.

Quantitative Solubility Data

The following data summarizes the mole fraction solubility (x) of 2-Mercaptobenzimidazole in twelve different organic solvents at temperatures ranging from 278.15 K to 318.15 K. The data is derived from an experimental study using the isothermal saturation method.[1][2] In this temperature range, the solubility was observed to increase with rising temperature across all tested solvents.[1][2]

The order of solubility from highest to lowest was determined to be: 1,4-dioxane (B91453) > acetone (B3395972) > 2-butanone (B6335102) > methanol (B129727) > ethanol (B145695) > n-propanol > 1-butanol (B46404) > isopropanol (B130326) > ethyl acetate (B1210297) > acetonitrile (B52724) > toluene (B28343) > cyclohexane.[1][2]

| Temperature (K) | Methanol (10³x) | Ethanol (10³x) | Isopropanol (10³x) | n-Propanol (10³x) | 1-Butanol (10³x) | Toluene (10⁴x) | Cyclohexane (10⁵x) | 2-Butanone (10²x) | Acetonitrile (10³x) | Acetone (10²x) | Ethyl Acetate (10³x) | 1,4-Dioxane (10²x) |

| 278.15 | 2.19 | 1.69 | 0.96 | 1.51 | 1.31 | 1.77 | 2.11 | 1.15 | 1.01 | 1.41 | 0.98 | 1.69 |

| 283.15 | 2.61 | 2.05 | 1.18 | 1.83 | 1.59 | 2.31 | 2.76 | 1.37 | 1.25 | 1.68 | 1.22 | 2.01 |

| 288.15 | 3.11 | 2.47 | 1.44 | 2.21 | 1.92 | 3.00 | 3.59 | 1.63 | 1.53 | 2.00 | 1.51 | 2.39 |

| 293.15 | 3.70 | 2.97 | 1.75 | 2.66 | 2.31 | 3.88 | 4.67 | 1.93 | 1.87 | 2.38 | 1.86 | 2.84 |

| 298.15 | 4.39 | 3.56 | 2.12 | 3.19 | 2.77 | 5.01 | 6.09 | 2.28 | 2.28 | 2.82 | 2.28 | 3.37 |

| 303.15 | 5.21 | 4.26 | 2.56 | 3.82 | 3.32 | 6.48 | 7.94 | 2.69 | 2.78 | 3.34 | 2.80 | 3.99 |

| 308.15 | 6.18 | 5.08 | 3.09 | 4.56 | 3.96 | 8.38 | 10.3 | 3.17 | 3.39 | 3.94 | 3.42 | 4.71 |

| 313.15 | 7.33 | 6.05 | 3.72 | 5.43 | 4.72 | 10.8 | 13.5 | 3.73 | 4.12 | 4.64 | 4.18 | 5.55 |

| 318.15 | 8.69 | 7.19 | 4.47 | 6.45 | 5.61 | 13.9 | 17.6 | 4.38 | 5.01 | 5.46 | 5.09 | 6.52 |

Data adapted from J. Chem. Eng. Data 2019, 64, 9, 3734–3743.[1][2]

Experimental Protocols

This section details the methodologies for solubility determination and a common synthesis route for the parent compound, 2-Mercaptobenzimidazole.

Solubility Determination: Isothermal Saturation Method

The quantitative solubility data presented above was obtained using the isothermal saturation method.[1][2] This is a standard and reliable technique for determining the solubility of a solid in a liquid.

Principle: An excess amount of the solute (2-Mercaptobenzimidazole) is added to a known volume of the solvent. The mixture is then agitated in a thermostatically controlled environment at a specific temperature for a sufficient duration to ensure equilibrium is reached, resulting in a saturated solution. Once equilibrium is achieved, the undissolved solid is separated from the solution. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method, commonly a gravimetric technique.[3][4][5]

General Gravimetric Protocol:

-

Preparation: An excess of 2-Mercaptobenzimidazole is added to a sealed container with a precise volume of the chosen solvent.

-

Equilibration: The container is placed in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). The mixture is agitated for an extended period (e.g., 24 hours) to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, the agitation is stopped, and the solution is left undisturbed to allow the excess solid to settle. The saturated supernatant is then carefully filtered to remove all undissolved particles.

-

Analysis: A precisely measured aliquot of the clear, saturated filtrate is transferred to a pre-weighed container (e.g., an evaporating dish).[3]

-

Evaporation: The solvent is evaporated from the aliquot, typically by heating in an oven at a temperature below the decomposition point of the solute, until a constant weight of the dry solid is achieved.[3][5]

-

Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility is then calculated and expressed in the desired units (e.g., g/100mL, mole fraction).[3]

Synthesis of 2-Mercaptobenzimidazole

A common and established method for synthesizing 2-Mercaptobenzimidazole involves the reaction of o-phenylenediamine (B120857) with carbon disulfide.[6][7]

Procedure:

-

Reaction Setup: o-Phenylenediamine is dissolved in a suitable solvent, such as absolute ethanol.[6][7]

-

Reagent Addition: Carbon disulfide is added to the solution.[6] Alternatively, potassium ethyl xanthate can be used as a source of carbon disulfide.[7]

-

Heating: The reaction mixture is heated under reflux for several hours.[7] Some procedures may utilize an autoclave to carry out the reaction under elevated temperature and pressure.[6]

-

Workup: After cooling, the reaction mixture is treated to precipitate the product. This may involve adding water and acidifying with acetic acid.[7]

-

Purification: The crude product is collected by filtration, washed, and dried. Recrystallization from a solvent like aqueous ethanol is performed to obtain the pure 2-Mercaptobenzimidazole.[7]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a general synthesis pathway for the target compound class.

Caption: Workflow for determining solubility via the isothermal saturation method.

Caption: Reaction scheme for the synthesis of 2-Mercaptobenzimidazole.

References

Technical Guide: Isotopic Purity of 2-Benzimidazolethiol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2-Benzimidazolethiol-d4 (also known as 2-Mercaptobenzimidazole-4,5,6,7-d4). This deuterated analog is a valuable tool in various research applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1] Understanding its isotopic purity is critical for accurate experimental results.

Data Presentation: Isotopic Purity

The isotopic purity of a deuterated compound is a key parameter indicating the percentage of molecules that are fully deuterated at the intended positions. For 2-Benzimidazolethiol-d4, the deuterium (B1214612) atoms replace the hydrogen atoms on the benzene (B151609) ring.

| Parameter | Value | Source |

| Product Name | 2-Mercaptobenzimidazole-4,5,6,7-d4 | CDN Isotopes |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes |

| CAS Number | 931581-17-8 | CDN Isotopes |

| Molecular Weight | 154.22 | CDN Isotopes |

Note: The "98 atom % D" value indicates the percentage of deuterium at the labeled positions. For quantitative studies requiring high accuracy, it is recommended to obtain a lot-specific Certificate of Analysis from the supplier, which would provide a detailed isotopic distribution (e.g., percentages of d4, d3, d2, d1, and d0 species). For most quantitative mass spectrometry applications, an isotopic enrichment of >98% is generally recommended.[2]

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of 2-Benzimidazolethiol-d4 can be determined using several analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS) Protocol for Isotopic Purity Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds by distinguishing the H/D isotopolog ions.[3]

Objective: To determine the relative abundance of each isotopic species (d0, d1, d2, d3, d4) of 2-Benzimidazolethiol-d4.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2-Benzimidazolethiol-d4 in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute solution (e.g., 1 µg/mL) from the stock solution for direct infusion or LC-MS analysis.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer to ensure high mass accuracy.

-

Operate the ESI source in positive or negative ion mode, optimized for the ionization of 2-Benzimidazolethiol.

-

Acquire full-scan mass spectra over a mass range that includes the unlabeled compound and all deuterated species (e.g., m/z 150-160).

-

Ensure the mass resolution is sufficient to resolve the isotopic peaks.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.

-

Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

-

-

Data Analysis:

-

Extract the mass spectrum for the region of interest.

-

Identify the peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) species.

-

Determine the intensity (peak area or height) of each isotopic peak.

-

Calculate the percentage of each isotopic species relative to the total intensity of all species.

-

The isotopic purity is typically reported as the percentage of the desired deuterated species (d4).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Purity Analysis

NMR spectroscopy, particularly ¹H and ²H NMR, is another essential tool for assessing isotopic purity and confirming the positions of deuteration.[4][5]

Objective: To confirm the sites of deuteration and estimate the isotopic purity by comparing the integrals of residual proton signals with those of non-deuterated reference signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of 2-Benzimidazolethiol-d4 (typically 5-10 mg).

-

Dissolve the sample in a deuterated solvent that does not have signals in the regions of interest (e.g., DMSO-d6, CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Identify the residual proton signals in the aromatic region corresponding to the deuterated positions.

-

Identify a proton signal from a non-deuterated position in the molecule (e.g., N-H protons) or add an internal standard with a known concentration and a signal in a clean region of the spectrum.

-

Carefully integrate the residual proton signals and the reference signal.

-

-

²H NMR Acquisition (Optional but Recommended):

-

Acquire a ²H NMR spectrum to directly observe the deuterium signals.

-

This provides direct evidence of deuterium incorporation at the expected positions.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, calculate the percentage of deuteration at each position by comparing the integral of the residual proton signal to the integral of the reference signal, taking into account the number of protons each signal represents.

-

The overall isotopic purity can be estimated from the average deuteration level across all labeled positions.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of 2-Benzimidazolethiol-d4 using both MS and NMR techniques.

Interaction of 2-Mercaptobenzimidazole with Copper-Zinc Superoxide (B77818) Dismutase (Cu/ZnSOD)

2-Mercaptobenzimidazole has been shown to interact with and inhibit the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD).[6] This interaction can lead to changes in the enzyme's structure and function. The following diagram illustrates this logical relationship.

References

- 1. Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase | PLOS One [journals.plos.org]

2-Benzimidazolethiol-d4 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Benzimidazolethiol-d4

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of isotopically labeled compounds like 2-Benzimidazolethiol-d4 is critical for ensuring experimental accuracy and integrity. This guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for 2-Benzimidazolethiol-d4, drawing from safety data sheets and chemical databases.

Physicochemical Properties

A foundational aspect of handling and storing any chemical compound is understanding its fundamental physicochemical properties. The key properties of 2-Benzimidazolethiol-d4 are summarized in the table below.

| Property | Value |

| Synonyms | Benzimidazole-2-thiol-d4, o-Phenylenethiourea-d4 |

| Molecular Weight | 154.22 g/mol [1] |

| CAS Number | 931581-17-8[1] |

| CAS Number (Unlabeled) | 583-39-1[1] |

| Isotopic Enrichment | 98 atom % D[1] |

| Appearance | Off-white to light yellow powder |

| Solubility | Insoluble in water[2] |

| Log P (octanol/water) | 0.881 (at 25 °C, for unlabeled compound) |

Stability Profile

2-Benzimidazolethiol-d4 is generally considered a stable compound when stored under the recommended conditions.

General Stability: The product is chemically stable under standard ambient conditions (room temperature)[3]. It is advised to re-analyze the compound for chemical purity after three years to ensure its integrity[1].

Conditions to Avoid: To maintain the stability of 2-Benzimidazolethiol-d4, the following conditions and substances should be avoided:

-

Moisture: The compound is moisture-sensitive[4].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases/alkalis[3][5].

-

Extreme Temperatures: Extremely high or low temperatures should be avoided[3].

-

Direct Sunlight: Protect from direct sunlight[3].

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides[5][6].

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and stability of 2-Benzimidazolethiol-d4.

Storage Conditions

The recommended storage conditions for 2-Benzimidazolethiol-d4 are summarized below.

| Parameter | Recommendation |

| Temperature | Store at room temperature[1] in a cool place[7]. |

| Atmosphere | Store in a dry, well-ventilated place[6][7]. For optimal stability, consider storing under an inert atmosphere[4]. |

| Container | Keep container tightly closed[6][7]. |

| Location | Keep locked up or in an area accessible only to qualified or authorized persons[6]. |

Handling Precautions

When working with 2-Benzimidazolethiol-d4, it is important to adhere to the following safety and handling guidelines:

-

Work under a hood and avoid inhalation of the substance[6].

-

Avoid contact with skin, eyes, and clothing[7].

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[7].

-

Wash hands thoroughly after handling[3].

-

Avoid the formation of dust[7].

Experimental Protocols: A Conceptual Framework for Stability Assessment

Caption: Conceptual workflow for assessing the chemical stability of 2-Benzimidazolethiol-d4.

Signaling Pathways and Logical Relationships

While 2-Benzimidazolethiol-d4 is primarily used as an internal standard or in metabolic studies, the broader class of benzimidazoles is known to interact with various biological pathways. The logical relationship for ensuring the integrity of this compound from procurement to experimental use is outlined below.

Caption: Logical workflow for maintaining the integrity of 2-Benzimidazolethiol-d4.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and reliability of 2-Benzimidazolethiol-d4 in their scientific investigations.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. 2-MERCAPTOBENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Tautomerism in 2-Benzimidazolethiol and its Deuterated Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzimidazolethiol, also known as 2-mercaptobenzimidazole (B194830) (MBI), is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A crucial aspect of its chemical behavior is its existence in a tautomeric equilibrium between the thione and thiol forms. This guide provides a comprehensive technical overview of the tautomerism of 2-benzimidazolethiol and its N-deuterated analog, focusing on the experimental and computational methods used for its characterization. The thione form is widely recognized as the predominant tautomer in both the solid state and in solution.[1][2][3] The deuteration of the N-H proton serves as a valuable tool in spectroscopic analysis to confirm tautomeric forms and study proton transfer dynamics.

Tautomeric Equilibrium

2-Benzimidazolethiol exists as a dynamic equilibrium between two tautomeric forms: the thione form (1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (1H-benzimidazole-2-thiol).

Caption: Tautomeric equilibrium between the thione and thiol forms of 2-benzimidazolethiol.

Quantitative Data Summary

The predominance of the thione tautomer is supported by extensive spectroscopic, crystallographic, and computational data.

Spectroscopic Data

| Technique | Tautomer | Key Observations | Reference |

| ¹H NMR | Thione | Singlet at ~δ 12.20 ppm (2NH), disappears upon D₂O exchange. Aromatic protons at ~δ 7.19 and 7.10 ppm. | [4] |

| Deuterated | Disappearance of the singlet at ~δ 12.20 ppm. | [4] | |

| ¹³C NMR | Thione | C=S signal observed in derivatives around δ 168.4 ppm. | [1] |

| IR (KBr) | Thione | Presence of strong bands associated with the thioamide system (near 1200 and 1500 cm⁻¹). Absence of a distinct S-H stretching band. | [2] |

Crystallographic Data (Thione Tautomer)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.954(2) |

| b (Å) | 12.011(3) |

| c (Å) | 14.215(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: Specific crystallographic data can be accessed through the Cambridge Crystallographic Data Centre (CCDC).

Computational Data (B3LYP/6-311G** Level)

| Parameter | Thione Tautomer | Thiol Tautomer |

| Relative Stability (Gas Phase) | More Stable | Less Stable |

| Relative Stability (Aqueous Solution) | More Stable | Less Stable |

Computational studies consistently indicate that the thione tautomer is energetically more favorable in both the gas phase and in solution.[3]

Experimental Protocols

A multi-faceted approach is employed to study the tautomerism of 2-benzimidazolethiol.

Caption: Experimental workflow for the study of tautomerism in 2-benzimidazolethiol.

Synthesis of 2-Benzimidazolethiol

Materials:

-

Potassium ethyl xanthate (or carbon disulfide and potassium hydroxide)

-

95% Ethanol

-

Water

-

Acetic acid

-

Activated carbon (Norit)

Procedure:

-

A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 300 ml of 95% ethanol, and 45 ml of water is placed in a 1-liter flask.

-

The mixture is heated under reflux for 3 hours.

-

12 g of activated carbon is added cautiously, and the mixture is refluxed for an additional 10 minutes.

-

The hot solution is filtered to remove the activated carbon.

-

The filtrate is heated to 60–70 °C, and 300 ml of warm water (60–70 °C) is added.

-

A solution of 25 ml of acetic acid in 50 ml of water is added with vigorous stirring.

-

The product crystallizes as glistening white crystals. The mixture is cooled in a refrigerator for 3 hours to ensure complete crystallization.

-

The crystals are collected by filtration, washed with cold water, and dried at 40 °C.

N-Deuteration of 2-Benzimidazolethiol

For NMR analysis, in-situ deuteration is typically performed.

Procedure:

-

Dissolve a small amount of 2-benzimidazolethiol in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Add a few drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix the contents.

-

Acquire a second ¹H NMR spectrum to observe the exchange of the N-H proton with deuterium.

NMR Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

¹H NMR Protocol:

-

Prepare a solution of 2-benzimidazolethiol in a deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

Acquire the ¹H NMR spectrum at room temperature.

-

To confirm the N-H proton, perform a D₂O exchange experiment as described above.

¹³C NMR Protocol:

-

Prepare a more concentrated solution of 2-benzimidazolethiol in a deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 20-50 mg/mL.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

IR Spectroscopy

Method: Potassium Bromide (KBr) Pellet Technique

Materials:

-

2-Benzimidazolethiol (finely ground)

-

Spectroscopic grade KBr (dried)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Grind 1-2 mg of 2-benzimidazolethiol with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

X-ray Crystallography

Procedure:

-

Grow single crystals of 2-benzimidazolethiol suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software (e.g., SHELX).

Computational Chemistry

Methodology: Density Functional Theory (DFT)

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

Protocol:

-

Build the 3D structures of both the thione and thiol tautomers.

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311G**).

-

Verify that the optimized structures correspond to true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

-

To model the effect of a solvent, perform the calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Compare the calculated energies of the two tautomers to determine their relative stabilities.

Conclusion

The tautomerism of 2-benzimidazolethiol is a well-established phenomenon, with the thione form being the more stable and predominant species. This has been conclusively demonstrated through a combination of spectroscopic techniques, X-ray crystallography, and computational modeling. The deuteration of the N-H proton provides a simple yet powerful method to confirm the presence of the thione tautomer via ¹H NMR spectroscopy. The detailed experimental and computational protocols provided in this guide offer a robust framework for researchers investigating the tautomerism of 2-benzimidazolethiol and related compounds, which is essential for understanding their chemical reactivity and biological activity in drug development and other applications.

References

- 1. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3895025A - 2-Benzimidazolethiol preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 2-Benzimidazolethiol-d4

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on 2-Benzimidazolethiol-d4, a deuterated analog of 2-Benzimidazolethiol. This document is intended for researchers, scientists, and professionals in the field of drug development and related disciplines who are interested in the application of stable isotope-labeled compounds. The guide covers commercial suppliers, key chemical data, a proposed synthesis protocol, and its application as an internal standard in pharmacokinetic studies.

Commercial Availability and Chemical Properties

2-Benzimidazolethiol-d4 is available from several commercial suppliers specializing in stable isotope-labeled compounds. The deuteration is typically on the benzene (B151609) ring, resulting in 2-Mercaptobenzimidazole-4,5,6,7-d4. Below is a summary of the key quantitative data for this compound.

| Property | Value | Source(s) |

| Product Name | 2-Mercaptobenzimidazole-4,5,6,7-d4 | [1][2] |

| Synonyms | 2-Benzimidazolethiol-d4, o-Phenylenethiourea-d4 | [1][2] |

| CAS Number | 931581-17-8 | [1][2] |

| Molecular Formula | C₇H₂D₄N₂S | [3] |

| Molecular Weight | 154.22 g/mol | [1][2][3] |

| Isotopic Enrichment | ≥98 atom % D | [1][2] |

| Appearance | White to off-white solid | |

| Storage Conditions | Room temperature | [1][2] |

Commercial Suppliers:

Rationale for Deuteration: Enhancing Pharmacokinetic Properties

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to improve the metabolic stability of a compound.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of a C-H bond, which are often mediated by cytochrome P450 (CYP) enzymes.[5]

For benzimidazole (B57391) derivatives, which are prevalent in many pharmaceuticals, deuteration can lead to:[5]

-

Improved Metabolic Stability: A reduced rate of metabolism results in a longer drug half-life.

-

Enhanced Bioavailability: Slower first-pass metabolism can increase the amount of the active drug that reaches systemic circulation.

-

Reduced Patient Dosing and Frequency: A longer-acting drug can improve patient compliance.

-

Minimized Formation of Toxic Metabolites: By altering metabolic pathways, the formation of undesirable byproducts may be reduced.

Experimental Protocols

Proposed Synthesis of 2-Benzimidazolethiol-d4

Reaction Scheme:

Caption: Proposed synthesis of 2-Benzimidazolethiol-d4.

Methodology:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve o-phenylenediamine-d4 in absolute ethanol.

-

Addition of Reactant: Add carbon disulfide to the ethanolic solution of o-phenylenediamine-d4.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture at an elevated temperature (e.g., 100-150°C) for several hours. The use of a sealed vessel is crucial to contain the volatile and toxic carbon disulfide and to achieve the necessary reaction temperature and pressure.[6]

-

Work-up: After cooling the reaction vessel to room temperature, the precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Benzimidazolethiol-d4.

Application as an Internal Standard in LC-MS/MS Analysis

A primary application of 2-Benzimidazolethiol-d4 is as an internal standard (IS) for the quantification of the non-deuterated compound in biological matrices during pharmacokinetic studies. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass in the mass spectrometer.

Experimental Workflow:

Caption: Workflow for using 2-Benzimidazolethiol-d4 as an internal standard.

Methodology:

-

Sample Preparation:

-

Aliquots of the biological matrix (e.g., plasma, urine) are taken.

-

A known concentration of 2-Benzimidazolethiol-d4 (internal standard) is spiked into each sample.

-

Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

-

The sample is then centrifuged, and the supernatant is collected for analysis.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The analyte (2-Benzimidazolethiol) and the internal standard (2-Benzimidazolethiol-d4) are separated chromatographically.

-

Detection is performed using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

-

Data Analysis:

-

The peak areas of the analyte and the internal standard are determined from the chromatograms.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

-

The concentration of the analyte in the unknown samples is then calculated from their peak area ratios using the calibration curve.

-

Conclusion

2-Benzimidazolethiol-d4 is a valuable tool for researchers and drug development professionals. Its commercial availability and the well-understood benefits of deuteration make it an essential component in pharmacokinetic and metabolic studies of benzimidazole-based compounds. The experimental protocols outlined in this guide provide a framework for its synthesis and application as an internal standard, enabling accurate and reliable quantification of the parent compound in complex biological matrices.

References

- 1. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Mercaptobenzimidazole-4,5,6,7-d4 | LGC Standards [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

A Technical Guide to the Research Applications of 2-Mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse research applications of 2-Mercaptobenzimidazole (B194830) (2-MBI), a versatile heterocyclic compound. Possessing a unique benzimidazole (B57391) core coupled with a reactive thiol group, 2-MBI and its derivatives have garnered significant attention across various scientific disciplines, from medicinal chemistry to materials science. This document provides a comprehensive overview of its synthesis, mechanisms of action, and key applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Applications in Medicinal Chemistry

The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active molecules.[1] The addition of a mercapto group in the 2-position provides a handle for further functionalization, leading to a wide array of derivatives with potent pharmacological activities.[2]

Antimicrobial and Antifungal Activity

Derivatives of 2-MBI have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][4][5] The antimicrobial efficacy is often attributed to the ability of the benzimidazole nucleus and its substituents to interfere with essential cellular processes in microorganisms.[6]

Table 1: Antibacterial Activity of 2-Mercaptobenzimidazole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one (ZR-5) | Staphylococcus aureus (ATCC 6538) | - | [7] |

| 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one (ZR-6) | Escherichia coli (ATCC 8739) | - | [7] |

| S-(1H-benzo[d]imidazol-2-yl) O-methyl carbonothioate (B8497899) (ZR-8) | Candida albicans (ATCC 10231) | - | [7] |

| Compound 5b | Staphylococcus aureus | 16-2 | [3] |

| Compound 5d | Escherichia coli | 16-2 | [3] |

| Compound 6b | Klebsiella pneumoniae | 16-2 | [3] |

| Schiff Base 8 | Pseudomonas aeruginosa | 2.41 µM/ml | [8][9] |

| Schiff Base 10 | Staphylococcus epidermidis | 2.50 µM/ml | [8][9] |

| Schiff Base 20 | Escherichia coli | 2.34 µM/ml | [8][9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) and its turbidity is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution: The synthesized 2-MBI derivatives are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8]

Anticancer Activity

The benzimidazole scaffold is integral to several anticancer drugs, and 2-MBI derivatives are actively being investigated for their cytotoxic effects against various cancer cell lines.[8][9][10] Molecular docking studies suggest that these compounds can bind to key proteins involved in cancer progression, such as EGFR tyrosine kinase.[11]

Table 2: Anticancer Activity of 2-Mercaptobenzimidazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Schiff Base 20 | HCT-116 (Human Colorectal Carcinoma) | 8 | [8][9] |

| Schiff Base 23 | HCT-116 (Human Colorectal Carcinoma) | 7 | [8][9] |

| M2MCP | HT-29 (Human Colon Cancer) | - | [11] |

| M2MCP | A549 (Human Lung Adenocarcinoma) | - | [11] |

| M2MCP | MKN45 (Human Gastric Cancer) | - | [11] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2-MBI derivatives and incubated for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.

-

Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell viability. The IC50 value is then calculated.[8][9]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. ijmrhs.com [ijmrhs.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of 2-Benzimidazolethiol-d4 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of 2-Benzimidazolethiol-d4 in a research setting. While its non-labeled counterpart, 2-Benzimidazolethiol (also known as 2-mercaptobenzimidazole), is investigated for a wide range of biological activities including antimicrobial and anthelmintic properties, the deuterated form, 2-Benzimidazolethiol-d4, serves a critical and distinct purpose in the analytical quantification of the parent compound.[1][2][3] Its primary utility lies in its function as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry-based assays, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis.[4] This is because 2-Benzimidazolethiol-d4 is chemically identical to the analyte of interest (2-Benzimidazolethiol) but has a different mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows it to be distinguished by the mass spectrometer, while its identical physicochemical properties ensure that it behaves in the same manner as the analyte during sample preparation, chromatography, and ionization.[5] This co-eluting, chemically analogous nature allows for the correction of variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[4][5]

Core Application: Internal Standard in LC-MS/MS

The principal application of 2-Benzimidazolethiol-d4 is as an internal standard in the development and validation of robust LC-MS/MS methods for the determination of 2-Benzimidazolethiol in various biological matrices such as plasma, urine, and tissue homogenates.[6][7][8] These methods are crucial for pharmacokinetic studies, metabolism research, and residue analysis.[6][8][9]

Quantitative Data Summary

The following tables summarize typical quantitative data from an LC-MS/MS method for the analysis of 2-Benzimidazolethiol using 2-Benzimidazolethiol-d4 as an internal standard. The data presented is representative and may vary based on the specific experimental conditions, matrix, and instrumentation.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Analyte) | m/z 151.0 → 119.1 |

| MS/MS Transition (Internal Standard) | m/z 155.0 → 123.1 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Recovery | 85 - 105% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

Experimental Protocols

A generalized experimental protocol for the quantification of 2-Benzimidazolethiol in a biological matrix using 2-Benzimidazolethiol-d4 as an internal standard is outlined below.

I. Sample Preparation: Protein Precipitation

-

Aliquoting : Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of a 1 µg/mL solution of 2-Benzimidazolethiol-d4 in methanol (B129727) to each sample, standard, and quality control.

-

Protein Precipitation : Add 300 µL of cold acetonitrile to each tube.

-

Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Analysis : Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalytical study using 2-Benzimidazolethiol-d4.

Benzimidazole (B57391) Metabolism Overview

While specific metabolic pathways for 2-Benzimidazolethiol require dedicated studies, the general metabolism of benzimidazole anthelmintics involves Phase I and Phase II biotransformations. A simplified, conceptual diagram is presented below. The use of 2-Benzimidazolethiol-d4 would be instrumental in tracer studies to elucidate these pathways for the parent compound.

References

- 1. ijmrhs.com [ijmrhs.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterium-Labeled Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose. However, the accuracy of LC-MS is susceptible to various experimental variabilities, including matrix effects, ionization suppression, and sample processing losses. The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analogue of the analyte, is the gold standard for mitigating these issues and ensuring data of the highest integrity.

This technical guide provides a comprehensive overview of the principles, applications, and best practices for employing deuterium-labeled internal standards in mass spectrometry-based quantification. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement this robust analytical strategy.

Core Principles: Isotope Dilution Mass Spectrometry (IDMS)

The utility of deuterium-labeled internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] This powerful analytical technique is used for the precise quantification of a substance in a sample.[1] The method relies on the addition of a known quantity of an isotopically enriched form of the analyte—the "spike" or internal standard—to the sample at the earliest possible stage.[1] This deuterated internal standard is chemically identical to the analyte but has a different mass due to the incorporation of deuterium (B1214612) (²H) atoms.[1]

Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, chromatography, and ionization.[1] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard.[1] The mass spectrometer distinguishes between the analyte and the standard based on their mass-to-charge (m/z) ratio. Quantification is not based on the absolute signal of the analyte, but on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[2] This ratiometric measurement provides a level of accuracy and precision that is often unattainable with external calibration methods alone, as it effectively normalizes for a wide range of analytical variables.[2]

Advantages of Using Deuterated Internal Standards

The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can compromise quantitative accuracy. Key benefits include:

-

Correction for Matrix Effects: Complex biological matrices like plasma or tissue can contain endogenous substances that co-elute with the analyte and either suppress or enhance its ionization efficiency. Since the deuterated standard co-elutes and has the same ionization properties, it experiences the same matrix effects, allowing for an accurate ratio-based measurement.[1]

-

Compensation for Sample Loss: Losses during multi-step sample preparation procedures (e.g., liquid-liquid extraction, solid-phase extraction) are inevitable. A deuterated standard, when added at the very beginning of the workflow, accounts for these losses.[1]

-

Improved Precision and Accuracy: By correcting for both physical and matrix-induced variations, deuterated standards significantly enhance the precision, accuracy, and robustness of an assay.[1] Assays using SIL-IS consistently show lower coefficients of variation (CV%) compared to those using structural analogues or no internal standard.[3]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often expected by regulatory bodies like the FDA and EMA for bioanalytical method validation, as it strengthens the reliability of pharmacokinetic and toxicological data.[1][4]

Key Considerations for Selection and Synthesis

The effectiveness of a deuterated internal standard is highly dependent on its design and purity. Careful consideration of the following factors is crucial:

-

Position of Deuterium Labeling: Deuterium atoms must be placed on stable, non-exchangeable positions within the molecule.[1] Labels on heteroatoms (e.g., -OH, -NH, -SH groups) can be lost via hydrogen-deuterium exchange with the solvent, compromising the analysis. It is also important to avoid placing labels on sites of metabolic activity if the goal is to have the internal standard and analyte behave identically.

-

Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to provide a clear mass shift from the analyte, avoiding spectral overlap from the natural isotopic abundance of the analyte.[1]

-

Isotopic and Chemical Purity: The deuterated standard should have high isotopic enrichment (ideally ≥98%) and high chemical purity (>99%) to prevent interference and ensure accurate quantification.[1]

-

Chromatographic Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time, with the deuterated standard often eluting slightly earlier than the analyte.[1] This effect should be evaluated during method development to ensure that the analyte and internal standard peaks sufficiently overlap to provide accurate correction for matrix effects.[5]

Quantitative Data and Method Performance

The use of deuterated internal standards significantly improves the performance of quantitative bioanalytical methods. The following tables summarize typical validation parameters and comparative pharmacokinetic data.

Bioanalytical Method Validation Parameters

This table presents typical validation results for the quantification of immunosuppressants in human blood using a validated LC-MS/MS method with deuterated internal standards.

| Parameter | Cyclosporine A | Tacrolimus | Sirolimus | Everolimus | Mycophenolic Acid |

| Linearity Range | 2 - 1250 ng/mL | 0.5 - 42.2 ng/mL | 0.6 - 49.2 ng/mL | 0.5 - 40.8 ng/mL | 0.01 - 7.5 µg/mL |

| r² | > 0.997 | > 0.997 | > 0.997 | > 0.997 | > 0.997 |

| Intra-assay Precision (CV%) | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% |

| Inter-assay Precision (CV%) | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% |

| Accuracy | 90 - 113% | 90 - 113% | 90 - 113% | 90 - 113% | 90 - 113% |

| Recovery | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% |

| Data synthesized from a study on the validation of an LC-MS/MS method for immunosuppressants.[6] |

Comparison of Pharmacokinetic Parameters: Deuterated vs. Non-Deuterated Drugs

Deuteration at a site of metabolism can slow down the metabolic clearance of a drug, leading to an improved pharmacokinetic profile. This is known as the deuterium kinetic isotope effect.[7][8]

| Drug | Parameter | Non-Deuterated | Deuterated | Fold Change |

| Methadone | AUC₀₋₈h (ng·h/mL) | 1,043 ± 334 | 5,945 ± 1,890 | 5.7 |

| Cₘₐₓ (ng/mL) | 2,056 ± 659 | 9,112 ± 2,898 | 4.4 | |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 | |

| Tetrabenazine (active metabolite α-HTBZ) | AUC₀₋inf (ng·h/mL) | 185 ± 50 | 493 ± 150 | 2.7 |

| Cₘₐₓ (ng/mL) | 20.9 ± 5.9 | 50.8 ± 16.5 | 2.4 | |

| t₁/₂ (h) | 4.8 ± 1.0 | 7.5 ± 1.9 | 1.6 | |

| Data for Methadone from a single-dose pharmacokinetic study in mice.[9] Data for Tetrabenazine from a study in healthy volunteers.[2] |

Experimental Protocols

The successful implementation of deuterated internal standards requires a well-defined and validated experimental workflow. This section outlines a typical protocol for the quantitative analysis of a drug in human plasma.

Materials and Reagents

-

Analyte reference standard

-

Deuterated internal standard (e.g., Analyte-d5)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Human plasma (with appropriate anticoagulant)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and deuterated internal standard in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and quality controls.

-

Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution to a concentration that provides an adequate response in the mass spectrometer (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot 100 µL of plasma samples, calibration standards, and quality controls into microcentrifuge tubes.

-

Spiking: Add 25 µL of the internal standard spiking solution to all tubes except for the blank matrix samples.

-

Precipitation: Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

-

Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[7]